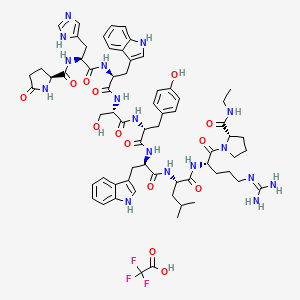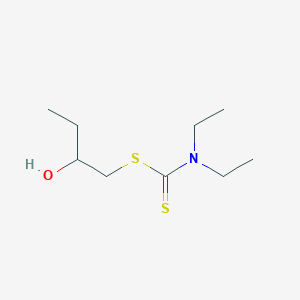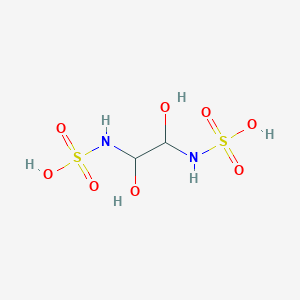![molecular formula C25H27F B12639822 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene CAS No. 921605-39-2](/img/structure/B12639822.png)
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H27F It is a derivative of terphenyl, characterized by the presence of ethyl, fluoro, and pentyl substituents on the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Subsequent Reduction:
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): This compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitrated Derivatives: Formed through nitration reactions.
Reduced Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through halogenation reactions.
科学研究应用
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in different reactions, forming intermediates like benzenonium ions.
Nucleophilic Addition: The fluoro group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups.
相似化合物的比较
- 4-Ethyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-butylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-hexylphenyl)phenyl]benzene
Uniqueness: 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
921605-39-2 |
|---|---|
分子式 |
C25H27F |
分子量 |
346.5 g/mol |
IUPAC 名称 |
4-ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h8-18H,3-7H2,1-2H3 |
InChI 键 |
PUAXHORMYQZBPB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


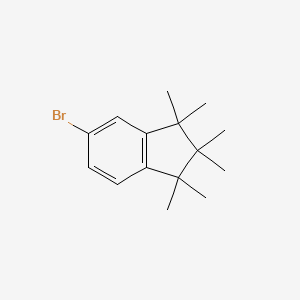
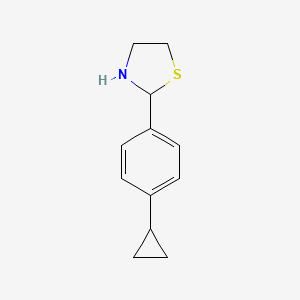
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
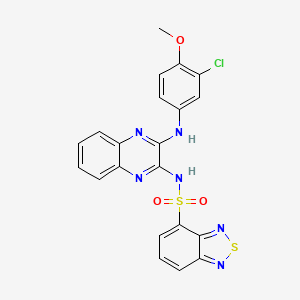
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
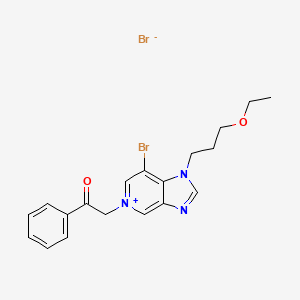
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)

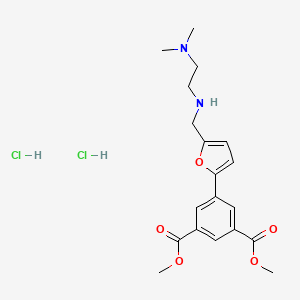
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)

